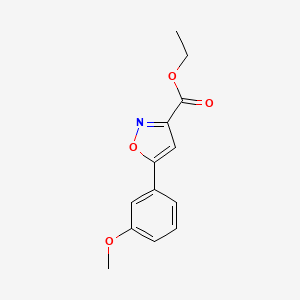

5-(3-METHOXYPHENYL)-3-ISOXAZOLECARBOXYLIC ACID ETHYL ESTER

Description

Properties

IUPAC Name |

ethyl 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-12(18-14-11)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVNNFAVPARPGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90701690 | |

| Record name | Ethyl 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668971-57-1 | |

| Record name | Ethyl 5-(3-methoxyphenyl)-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668971-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cycloaddition of Nitrile Oxides to Alkynes

A common and effective approach to synthesize isoxazole derivatives such as 5-(3-methoxyphenyl)-3-isoxazolecarboxylic acid ethyl ester involves the 1,3-dipolar cycloaddition of nitrile oxides to alkynes bearing the 3-methoxyphenyl substituent.

- Procedure : The nitrile oxide is generated in situ, typically from oximes or hydroxylamine derivatives, and reacted with an alkyne substituted with a 3-methoxyphenyl group.

- Catalysts : Copper(I) or Ruthenium(II) catalysts are often employed to enhance regioselectivity and yield.

- Reaction Conditions : Reactions are carried out in organic solvents such as toluene under reflux or sealed tube conditions at elevated temperatures (~110–115 °C).

- Example : Using 3-(3-methoxyphenyl)prop-2-yn-1-ol as the alkyne, with nickel(II) triflate as catalyst, and N-iodosuccinimide as halogen source, the cycloaddition proceeds with hydroxylamine derivatives to yield isoxazole esters after workup and purification.

Esterification and Transesterification Routes

The ethyl ester functionality in this compound can be introduced or modified via esterification or transesterification methods.

- Starting Materials : Ethyl 2-cyano-3-ethoxy-2-butenoate or analogous cyanoalkenoates serve as substrates.

- Hydroxylamine Reaction : Hydroxylamine (generated from hydroxylamine hydrochloride and a base like sodium ethoxide) reacts with the cyanoalkenoate to form the isoxazole ring and simultaneously generate the ester.

- Yield and Purity : High yields (~90% or more) of ethyl esters with good purity are reported using this method, although the use of sodium ethoxide requires careful handling due to the need for anhydrous conditions and low temperatures in early reaction stages.

- Transesterification : Ethyl esters can be converted to methyl esters using lithium methoxide or sodium methoxide in methanol. This reaction is useful for preparing various ester derivatives from the ethyl ester precursor.

Suzuki Coupling for Diarylisoxazolecarboxylates

For derivatives involving substitution on the isoxazole ring, Suzuki cross-coupling reactions are employed:

- Bromoisoxazole Intermediate : Methyl 5-bromoisoxazole-3-carboxylate is synthesized and then coupled with arylboronic acids such as 3-methoxyphenylboronic acid.

- Reaction Conditions : Typically palladium-catalyzed cross-coupling in the presence of base and suitable solvents.

- Outcome : This method yields 4,5-diarylisoxazole-3-carboxylates, which upon saponification give the corresponding carboxylic acids or esters.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The hydroxylamine-based cyclization of cyanoalkenoates is a practical and high-yielding method for preparing ethyl esters of isoxazolecarboxylic acids, but requires stringent control of moisture and temperature due to reactive sodium ethoxide.

- The cycloaddition approach using propargyl alcohol derivatives and nitrile oxides is versatile and allows for regioselective synthesis of 3-substituted isoxazoles, although yields may be moderate (~40–45%).

- Suzuki coupling expands the structural diversity of isoxazole esters, enabling the introduction of various aryl groups, including 3-methoxyphenyl, with good functional group tolerance.

- Transesterification provides flexibility in ester group modification, which is valuable for tuning physicochemical properties of the final compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-METHOXYPHENYL)-3-ISOXAZOLECARBOXYLIC ACID ETHYL ESTER can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: 5-(3-HYDROXYPHENYL)-3-ISOXAZOLECARBOXYLIC ACID ETHYL ESTER.

Reduction: 5-(3-METHOXYPHENYL)-3-ISOXAZOLECARBINOL.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of isoxazole carboxylic acids exhibit antimicrobial properties. Specifically, studies have focused on the design and synthesis of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters as growth inhibitors for Mycobacterium tuberculosis. The development of structure-activity relationships (SAR) using quantitative structure–activity relationship (QSAR) modeling has led to the identification of compounds with enhanced anti-tuberculosis activity .

Anti-inflammatory Effects

Compounds similar to 5-(3-methoxyphenyl)-3-isoxazolecarboxylic acid ethyl ester have been investigated for their anti-inflammatory properties. A series of p-substituted styrylisoxazole carboxylic acid derivatives have shown promising results in reducing inflammation, suggesting potential therapeutic uses in treating inflammatory diseases .

Synthesis of Bioactive Molecules

The compound serves as a precursor in the synthesis of various biologically active molecules. Its derivatives are utilized in the preparation of heterocyclic compounds, which are essential in drug discovery and development due to their diverse biological activities .

Case Study 1: Antitubercular Activity

A study published in Nature explored the antitubercular activity of a series of isoxazole derivatives, including this compound. The findings demonstrated that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, highlighting the compound's potential as a lead structure for developing new antitubercular agents .

Case Study 2: Anti-inflammatory Research

In another study, researchers synthesized several derivatives based on the isoxazole framework and evaluated their anti-inflammatory effects using various in vitro assays. The results indicated that specific modifications to the isoxazole structure significantly enhanced anti-inflammatory activity, paving the way for future therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-(3-METHOXYPHENYL)-3-ISOXAZOLECARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(3-methoxyphenyl)-3-isoxazolecarboxylic acid ethyl ester with structurally related compounds, focusing on substituent effects, molecular properties, and commercial availability.

Table 1: Key Structural and Commercial Features

Key Comparison Points

Substituent Effects on the Phenyl Ring Methoxy vs. Dimethoxy Groups: The target compound’s 3-methoxyphenyl group provides moderate electron-donating effects, whereas analogs like methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate () feature enhanced electron density due to two methoxy groups.

Ester Group Variations

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., the target compound and ’s analog) typically exhibit higher lipophilicity than methyl esters (e.g., ’s compound), influencing membrane permeability and bioavailability. Methyl esters may hydrolyze faster in vivo due to smaller steric bulk .

Functional Group Diversity on the Isoxazole Ring Amino and Hydroxymethyl Groups: Compounds like ethyl 5-aminoisoxazole-3-carboxylate () introduce hydrogen-bonding capabilities, enhancing interactions with biological targets.

Pricing varies significantly; for example, 250 mg of 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid costs ¥12,900 (), while methyl/ethyl ester analogs range from ¥19,200 to ¥31,700 per gram .

Research Implications and Gaps

- For instance, methyl/ethyl ester derivatives are common in prodrug designs due to hydrolytic activation .

- Synthetic Feasibility : The absence of the target compound in commercial catalogs (–5) implies it may require custom synthesis. Routes could mirror those for methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate , involving cyclization of β-keto esters with hydroxylamine .

Biological Activity

5-(3-Methoxyphenyl)-3-isoxazolecarboxylic acid ethyl ester, also known by its CAS number 668971-57-1, is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological evaluations based on diverse research findings.

- Molecular Formula : C13H13NO4

- Molecular Weight : 247.25 g/mol

- CAS Number : 668971-57-1

The structure of the compound includes an isoxazole ring, which is known for its diverse pharmacological properties. The presence of the methoxy group on the phenyl ring enhances the lipophilicity and may influence the biological activity of the compound.

Synthesis

The synthesis of this compound typically involves the reaction of 3-isoxazolecarboxylic acid with methoxyphenyl derivatives in the presence of suitable reagents. Various methods have been explored to optimize yield and purity, with reported yields around 69% under specific conditions involving lithium hydroxide in ethanol .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of isoxazole derivatives. For instance, compounds similar to this compound have shown promising activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). A related study demonstrated that certain isoxazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 16 µg/mL against Mtb strains, indicating significant antibacterial efficacy .

Anti-inflammatory Effects

Research has also indicated that isoxazole derivatives can exhibit anti-inflammatory properties. In vitro studies revealed that these compounds could inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The mechanism often involves modulation of signaling pathways associated with inflammation .

Study 1: Antitubercular Activity

A recent study focused on a library of isoxazole derivatives, including those structurally similar to this compound. The findings showed that certain compounds demonstrated potent antitubercular activity, particularly against drug-resistant strains, with selectivity indices greater than 10, indicating low cytotoxicity alongside effective antimicrobial action .

Study 2: Inhibition of Pro-inflammatory Cytokines

In another investigation, researchers evaluated the anti-inflammatory effects of various isoxazole derivatives in cellular models. Results indicated that these compounds could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, highlighting their potential as therapeutic agents in chronic inflammatory conditions .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H13NO4 |

| Molecular Weight | 247.25 g/mol |

| CAS Number | 668971-57-1 |

| Antimicrobial MIC (Mtb) | 0.25 - 16 µg/mL |

| Selectivity Index (SI) | >10 for non-cytotoxic compounds |

| Anti-inflammatory Cytokine Inhibition | TNF-alpha and IL-6 reduction |

Q & A

Q. What are the key steps in designing a synthetic route for 5-(3-Methoxyphenyl)-3-isoxazolecarboxylic acid ethyl ester?

- Methodological Answer : A viable synthetic route involves: (1) Literature review of analogous isoxazole esters to identify precursors (e.g., hydroxylamine derivatives for cyclization) . (2) Reagent selection compatible with the methoxyphenyl group to avoid demethylation (e.g., using NaH in 1,2-dimethoxyethane for controlled deprotonation) . (3) Esterification optimization via acid catalysis (e.g., HSO) or coupling agents like DCC to maximize yield . Intermediate purification via TLC or HPLC is critical to monitor reaction progress .

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

- Methodological Answer : Key techniques include: (1) NMR spectroscopy : NMR to identify isoxazole ring protons (δ 6.5–8.5 ppm) and ester carbonyl (δ 165–170 ppm); NMR for carbon skeleton verification . (2) IR spectroscopy : Peaks at ~1720 cm (C=O stretch) and ~1250 cm (C-O ester) confirm functional groups . (3) Mass spectrometry (HRMS) : Molecular ion [M+H] and fragmentation patterns validate molecular weight and substituent effects .

Advanced Research Questions

Q. How can regioselectivity challenges during isoxazole cyclization be mitigated?

- Methodological Answer : Regioselectivity is addressed by: (1) Steric control : Using bulky alkynes/nitrile oxides to favor 3,5-substitution . (2) Catalytic modulation : Transition metals (e.g., Cu(I)) direct cycloaddition orientation . (3) Solvent effects : Polar solvents stabilize transition states for kinetic vs. thermodynamic product control . Reaction monitoring (e.g., in situ IR) identifies optimal conditions .

Q. What environmental fate studies are applicable to assess the ecological impact of this compound?

- Methodological Answer : Environmental persistence is evaluated via: (1) Hydrolysis studies : Test stability at pH 3–9 to determine ester degradation rates . (2) Photodegradation : UV-Vis spectroscopy tracks breakdown products under simulated sunlight . (3) Bioaccumulation assays : Measure uptake in model organisms (e.g., Daphnia magna) to assess trophic transfer . Data integration into QSAR models predicts long-term ecological risks .

Q. How do structural modifications (e.g., methoxy position) influence physicochemical properties?

- Methodological Answer : Comparative analysis reveals: (1) Solubility : The 3-methoxy group enhances solubility in DMSO due to reduced steric hindrance vs. 2-methoxy analogs . (2) Stability : Meta-substitution increases oxidative resistance compared to ortho isomers . (3) Computational modeling : DFT predicts electronic effects on pKa and logP, guiding formulation strategies .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s thermal stability be resolved?

- Methodological Answer : Discrepancies arise from differing experimental setups. Resolve by: (1) Standardizing conditions : Use identical heating rates and DSC protocols . (2) Comparative analysis : Cross-reference with structurally similar esters (e.g., ethyl 4-hydroxymethyl derivatives) to identify substituent-specific trends . (3) Reproducibility checks : Validate results across multiple labs using harmonized methods .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Synthetic Yield | 65–78% (optimized via HSO catalysis) | |

| Hydrolysis Half-Life | pH 7: 48 hrs; pH 9: 12 hrs | |

| LogP (Predicted) | 2.3 (DFT calculation) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.